9-Bromo-5-[4-(heptyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-5-[4-(heptyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolobenzoxazines This compound is characterized by its unique structure, which includes a bromine atom, a heptyloxyphenyl group, a methylfuran group, and a dihydropyrazolobenzoxazine core
Preparation Methods
The synthesis of 9-Bromo-5-[4-(heptyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves several steps. The synthetic route typically starts with the preparation of the core dihydropyrazolobenzoxazine structure, followed by the introduction of the bromine atom, the heptyloxyphenyl group, and the methylfuran group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
9-Bromo-5-[4-(heptyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolobenzoxazines.
Scientific Research Applications
9-Bromo-5-[4-(heptyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. It may serve as a starting point for the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 9-Bromo-5-[4-(heptyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
9-Bromo-5-[4-(heptyloxy)phenyl]-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be compared with other similar compounds, such as:
- 9-Bromo-5-cyclohexyl-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Bromo-5-(4-pyridinyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Bromo-5-methyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
These compounds share a similar core structure but differ in the substituents attached to the core The differences in substituents can lead to variations in their chemical reactivity, biological activity, and potential applications
Properties
Molecular Formula |
C28H31BrN2O3 |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
9-bromo-5-(4-heptoxyphenyl)-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H31BrN2O3/c1-3-4-5-6-7-16-32-22-12-9-20(10-13-22)28-31-25(23-17-21(29)11-15-26(23)34-28)18-24(30-31)27-14-8-19(2)33-27/h8-15,17,25,28H,3-7,16,18H2,1-2H3 |
InChI Key |
KFVDGXGEXQHMRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(O4)C)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.